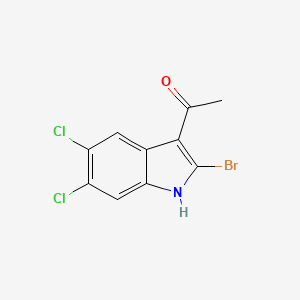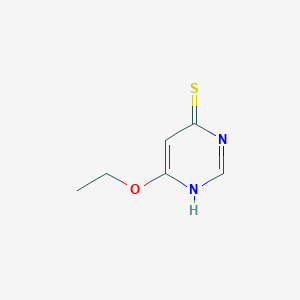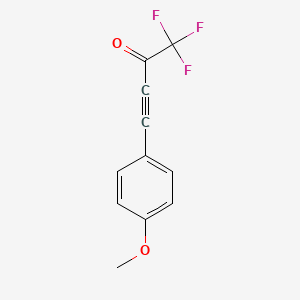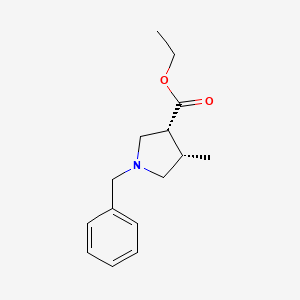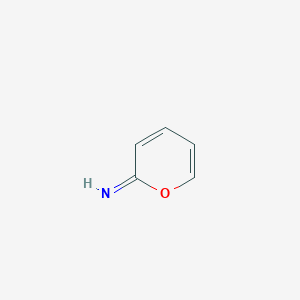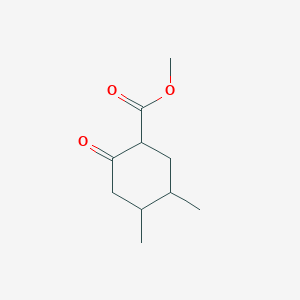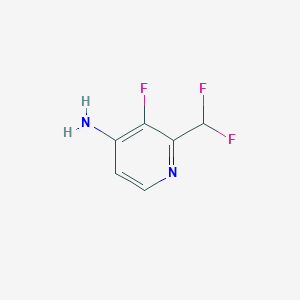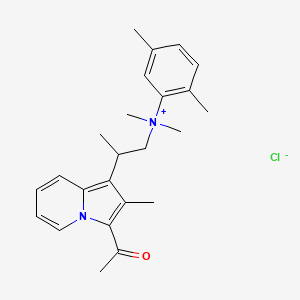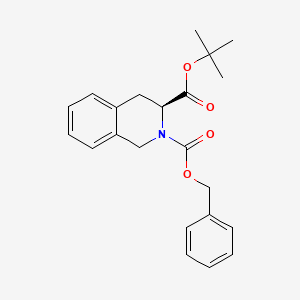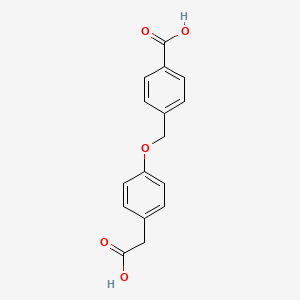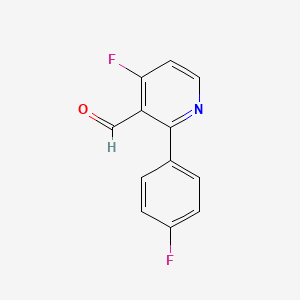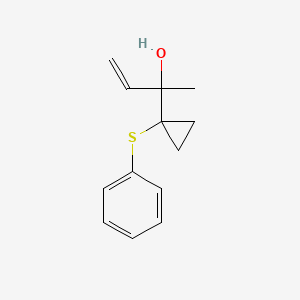
7-Amino-4-fluoroisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-fluoroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both amino and fluoro groups in the molecule enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-fluoroisoindolin-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorophthalic anhydride.
Amination Reaction: The precursor undergoes an amination reaction with ammonia or an amine derivative to introduce the amino group.
Cyclization: The intermediate product is then cyclized to form the isoindolinone ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-4-fluoroisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Nitro- or nitroso-isoindolinones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted isoindolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Amino-4-fluoroisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Amino-4-fluoroisoindolin-1-one involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
7-Amino-4-chloroisoindolin-1-one: Similar structure but with a chlorine atom instead of fluorine.
7-Amino-4-bromoisoindolin-1-one: Contains a bromine atom instead of fluorine.
7-Amino-4-methylisoindolin-1-one: Contains a methyl group instead of fluorine.
Uniqueness:
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
7-amino-4-fluoro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) |
Clave InChI |
BMNGQBORAMLIHW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2C(=O)N1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


